Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

physicochemical profiling lipophilicity drug design

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9) is a trisubstituted thiazole derivative with molecular formula C₁₄H₁₂F₃NO₂S and molecular weight 315.31 g/mol. The compound belongs to the 2-aryl-4-methylthiazole-5-carboxylate ester class and serves as the critical ethyl ester intermediate in the multi-step synthesis of GW501516 (Endurobol), the first highly potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonist (EC₅₀ = 1.1 nM).

Molecular Formula C₁₄H₁₂F₃NO₂S
Molecular Weight 315.31 g/mol
CAS No. 175277-03-9
Cat. No. B030319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
CAS175277-03-9
SynonymsEthyl 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate; 
Molecular FormulaC₁₄H₁₂F₃NO₂S
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C
InChIInChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
InChIKeyLPIXRQSYBTUXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9): Core Synthetic Intermediate for PPARδ-Targeted Chemical Series


Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9) is a trisubstituted thiazole derivative with molecular formula C₁₄H₁₂F₃NO₂S and molecular weight 315.31 g/mol [1]. The compound belongs to the 2-aryl-4-methylthiazole-5-carboxylate ester class and serves as the critical ethyl ester intermediate in the multi-step synthesis of GW501516 (Endurobol), the first highly potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonist (EC₅₀ = 1.1 nM) [2]. The 4-trifluoromethyl substituent on the phenyl ring at the thiazole 2-position is the structural determinant responsible for the exceptional PPARδ potency and subtype selectivity (≥1000-fold over PPARα and PPARγ) exhibited by the final GW501516 pharmacophore [2].

Why 4-CF₃-phenyl Thiazole Ethyl Ester Cannot Be Replaced by Unsubstituted Phenyl or 4-Halogen Analogs in PPARδ-Focused Synthesis


The 4-trifluoromethylphenyl group at the thiazole 2-position is not a generic aryl substituent; it is the pharmacophoric anchor that drives the PPARδ potency and selectivity profile of GW501516 and its derivatives. In the PPARδ ligand-binding domain, the 4-CF₃ group occupies a hydrophobic sub-pocket where its steric bulk and strong electron-withdrawing character (σₚ ≈ 0.54) optimize van der Waals contacts and binding enthalpy [1]. Replacement with unsubstituted phenyl (σₚ = 0.00, XLogP3 = 3.6), 4-chlorophenyl (σₚ ≈ 0.23, XLogP3 ≈ 4.1), or 4-fluorophenyl (σₚ ≈ 0.06, XLogP3 ≈ 3.8) reduces both lipophilicity and electron deficiency, resulting in dramatic losses of PPARδ affinity and subtype selectivity in the final agonists [1][2]. Furthermore, the ethyl ester functionality is specifically required as a synthetic handle: it serves as a stable protected carboxylate during the Hantzsch thiazole condensation, survives LiAlH₄ reduction to the 5-hydroxymethyl intermediate, and enables high-yielding downstream transformations to the chloromethyl coupling partner essential for GW501516 assembly [3]. These combined structural and synthetic features make generic substitution of the 4-CF₃-phenyl moiety or the ethyl ester with other analogs unsuitable for any application requiring faithful reproduction of the GW501516 synthetic route or pharmacophore.

Quantitative Differentiation of Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9) Against Closest In-Class Analogs


Lipophilicity (XLogP3-AA): +0.9 Log Units Higher Than Unsubstituted Phenyl Analog

The target compound exhibits an XLogP3-AA value of 4.5, compared to 3.6 for the unsubstituted phenyl analog ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS 53715-64-3), representing a Δ of +0.9 log units, approximately 8-fold higher octanol/water partitioning [1][2]. This elevated lipophilicity, conferred by the 4-CF₃ group, is essential for the final GW501516 pharmacophore to achieve optimal hydrophobic occupancy of the PPARδ ligand-binding domain and correlates directly with the >1000-fold subtype selectivity of the resulting agonist [3].

physicochemical profiling lipophilicity drug design PPARδ agonist synthesis

Chromatographic Lipophilicity (TLC Rf): Measured +0.06 Higher Retention vs. Phenyl Analog Under Identical Conditions

Under identical thin-layer chromatography conditions (25% EtOAc/Hexane on silica gel), the target compound elutes at Rf = 0.69, compared to Rf = 0.63 for ethyl 4-methyl-2-phenylthiazole-5-carboxylate (1a), as reported in a direct head-to-head synthesis in US patent 9695137B2 [1]. This measured ΔRf of +0.06 is consistent with the higher computed logP and provides a practical chromatographic marker for reaction monitoring and purity assessment. The 4-chlorophenyl analog (CAS 54001-12-6, not directly compared in the same study) is reported with a predicted clopP that is also lower than the 4-CF₃ variant, though no co-spot TLC data are available.

synthetic chemistry TLC monitoring purification intermediate quality control

Melting Point: +5 °C Higher Than Phenyl Analog, Enabling Crystallization-Based Purification Differentiation

The target compound exhibits a sharper, higher melting range of 89–89.5 °C (US9695137B2) or 87–89 °C (BOC Sciences), compared to 84–87 °C for the phenyl analog (US9695137B2) and 83–85 °C for the 4-chlorophenyl analog (CAS 54001-12-6, ChemicalBook) [1]. The narrower melting range of the 4-CF₃ compound (ΔT ~0.5 °C vs. ΔT ~3 °C for the phenyl analog) also indicates higher crystalline purity for the target compound obtained directly from the Hantzsch condensation.

solid-state characterization crystallinity purification melting point

Synthetic Efficiency: 70.2% Isolated Yield vs. 68.3% for Phenyl Analog in Parallel Hantzsch Condensation

In directly comparable Hantzsch condensation reactions between the respective thiobenzamides and ethyl 2-chloroacetoacetate in refluxing 95% ethanol, the 4-CF₃-phenyl thiazole ethyl ester (1b) was isolated in 70.2% yield, while the unsubstituted phenyl analog (1a) gave 68.3% yield under identical conditions [1]. The electron-withdrawing 4-CF₃ group appears to slightly favor the cyclocondensation step, though this difference is modest. More importantly, the downstream reduction of the target ethyl ester to the corresponding 5-hydroxymethyl intermediate (2b) with LiAlH₄ proceeded in 79.0% yield [1], a step that is critical for the established GW501516 synthetic route [2].

Hantzsch thiazole synthesis reaction yield process chemistry intermediate production

PPARδ Pharmacophoric Contribution: The 4-CF₃-phenyl Moiety Enables GW501516 EC₅₀ = 1.1 nM with 1000-Fold Subtype Selectivity — Unattainable with Other 4-Substituted Analogs

The final GW501516 molecule — synthesized from the target compound through ester reduction, chlorination, and thioether coupling — achieves an EC₅₀ of 1.1 nM for human PPARδ transactivation with ≥1000-fold selectivity over human PPARα and PPARγ [1]. The closely related GW0742, bearing a 3-fluoro-4-trifluoromethylphenyl variant at the thiazole 2-position, shows comparable potency (EC₅₀ = 1 nM for hPPARδ) . SAR studies reported in the foundational patent WO 0100603 demonstrate that the 4-CF₃ substituent is the optimized hydrophobic tail group; substitution with smaller or less lipophilic groups (e.g., 4-Cl, 4-F, 4-CH₃, H) leads to substantial losses in PPARδ affinity and selectivity [2]. This compound is therefore the irreplaceable synthetic entry point for any med-chem program requiring the GW501516 pharmacophore core.

PPARδ pharmacology structure-activity relationship drug discovery nuclear receptor agonism

Aqueous Solubility: 0.00696 mg/mL (22.1 μM) — Low Solubility Defines Workup and Formulation Strategy

The target compound exhibits very low aqueous solubility of 0.00696 mg/mL (22.1 μM, equivalent to −4.66 log mol/L) as reported by Bidepharm . Combined with the XLogP3 of 4.5, this solubility profile dictates that the compound is practically insoluble in water and requires organic solvents (e.g., ethanol, ethyl acetate, DMSO, DMF) for synthetic manipulations, chromatographic purification, and biological assay preparation. While solubility data for the phenyl analog (CAS 53715-64-3) are not directly available at comparable measurement conditions, its lower XLogP3 (3.6) predicts measurably higher aqueous solubility, which would alter phase-partitioning behavior during aqueous workup and extraction steps in multi-step syntheses [1].

solubility synthetic workup formulation physicochemical property

Procurement-Driven Application Scenarios for Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9)


GW501516 and PPARδ Agonist Synthesis: The Irreplaceable Intermediate for the Canonical Synthetic Route

CAS 175277-03-9 is the mandatory ethyl ester intermediate in the patented synthesis of GW501516 (Endurobol), the benchmark PPARδ agonist with EC₅₀ = 1.1 nM [1]. The established route proceeds via: (i) Hantzsch condensation of 4-trifluoromethylthiobenzamide with ethyl 2-chloroacetoacetate to form the target compound (70.2% yield), (ii) LiAlH₄ reduction to the 5-hydroxymethyl derivative (79.0% yield), (iii) chlorination to the 5-chloromethyl intermediate, and (iv) coupling with methyl (4-mercapto-2-methylphenoxy)acetate followed by ester hydrolysis to GW501516 [2]. Any deviation from the 4-CF₃-phenyl substitution pattern at step (i) produces a thiazole core that cannot recapitulate GW501516's PPARδ potency and selectivity profile, as demonstrated by the SAR data in WO 0100603 [3].

Medicinal Chemistry SAR Exploration Around the PPARδ Thiazole Pharmacophore

For laboratories conducting structure-activity relationship (SAR) studies on PPARδ ligands, CAS 175277-03-9 serves as the validated reference starting material. Its XLogP3 of 4.5 and the electron-withdrawing character of the 4-CF₃ group (σₚ ≈ 0.54) establish the physicochemical baseline against which derivative libraries can be compared [1]. The compound's well-characterized chromatographic behavior (TLC Rf = 0.69 in 25% EtOAc/Hexane) and melting point (87–89.5 °C) provide reliable quality control benchmarks for incoming material verification [2]. Modifications at the 5-carboxylate position (e.g., hydrolysis, amidation, hydrazide formation) have been used to generate diverse compound libraries for antimicrobial and anticancer screening .

Process Chemistry Development and Scale-Up of Thiazole-Based PPAR Modulators

The compound's reproducible Hantzsch condensation chemistry (70.2% yield at gram scale) and well-documented downstream reduction chemistry make it suitable as a process validation standard for scaling PPARδ agonist synthesis [1]. Its crystalline solid form (mp 87–89.5 °C), moderate molecular weight (315.31 g/mol), and commercial availability at 97% purity with batch-specific HPLC, NMR, and GC certificates from multiple vendors ensure supply chain reliability for pilot-scale campaigns [2]. The low aqueous solubility (0.00696 mg/mL) informs process solvent selection: the compound is freely soluble in ethanol, ethyl acetate, DCM, THF, and DMF, dictating homogeneous reaction conditions for reduction, chlorination, and coupling steps .

Analytical Method Development and Reference Standard Qualification for Doping Control

GW501516 is classified as a prohibited substance by the World Anti-Doping Agency (WADA), and its metabolites — all derived from the 4-CF₃-phenyl thiazole core — are monitored in equine and human doping control programs [1]. CAS 175277-03-9 serves as a key synthetic precursor for the preparation of authenticated metabolite reference standards, including 5-(hydroxymethyl)-4-methyl-2-(4-trifluoromethylphenyl)thiazole (HMTT) and 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (MTTC) [1][2]. Its defined physicochemical profile (XLogP3 = 4.5, exact mass = 315.05408429 Da) enables accurate LC-HRMS method development and retention time prediction for doping control laboratories .

Quote Request

Request a Quote for Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.